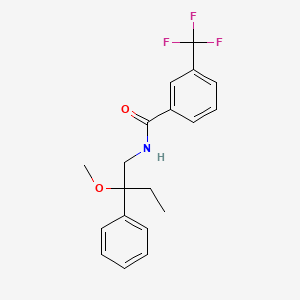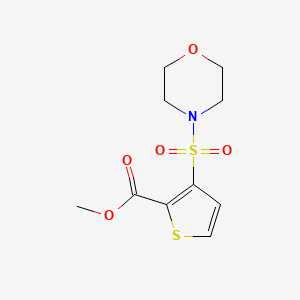
Methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H13NO5S2 and a molecular weight of 291.35 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate” can be represented by the SMILES notation: COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCOCC2 .Physical And Chemical Properties Analysis
“Methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate” has a molecular weight of 291.35 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Properties
Methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate: is part of the thiophene derivatives which are known for their wide range of pharmacological properties. Specifically, molecules with the thiophene ring system exhibit significant anticancer activities . The compound’s structural framework allows for the development of novel anticancer agents, potentially targeting various pathways involved in cancer cell proliferation and survival.
Anti-inflammatory Applications
Thiophene derivatives, including Methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate , have been identified to possess anti-inflammatory properties . This makes them valuable in the design of new anti-inflammatory drugs that could be used to treat chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
The compound’s structural class has been reported to show antimicrobial efficacy against a variety of pathogens . Research into this application could lead to the development of new antibiotics or antiseptic agents that could be particularly useful in the face of rising antibiotic resistance.
Material Science: Organic Semiconductors
In the field of material science, thiophene-based molecules, including Methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate , play a prominent role in the advancement of organic semiconductors . These materials are crucial for the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Corrosion Inhibition
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The compound could be investigated for its efficacy in protecting metals and alloys from corrosion, which is a significant issue in various industries.
Anesthetic Properties
Some thiophene derivatives are known to act as voltage-gated sodium channel blockers and are used as dental anesthetics in Europe . Methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate could be explored for similar anesthetic properties, potentially leading to new local anesthetics with improved profiles.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-morpholin-4-ylsulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S2/c1-15-10(12)9-8(2-7-17-9)18(13,14)11-3-5-16-6-4-11/h2,7H,3-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAMQADHULAEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

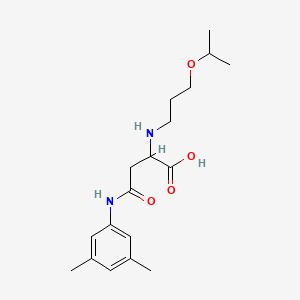

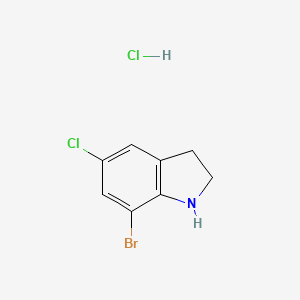
![5-(5-methylfuran-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2742066.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-bromobenzamide](/img/structure/B2742068.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2742069.png)
![N~6~-[2-(dimethylamino)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2742071.png)
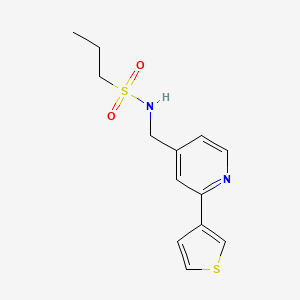
![N-(4-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2742078.png)
![N-[1-(3,4-Dichlorophenyl)-3-hydroxypropyl]oxirane-2-carboxamide](/img/structure/B2742080.png)
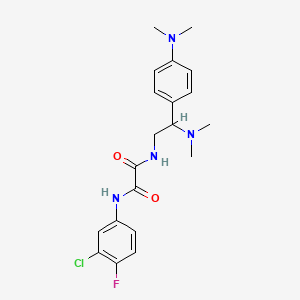
![tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B2742084.png)
